Chlorpromazine

Vue d'ensemble

Description

Chlorpromazine is a synthetic tranquilizing drug that acts selectively upon the higher centers in the brain as a depressant of the central nervous system. It was first synthesized in 1950 and became widely available for medical use in the mid-1950s. This compound is primarily used to treat psychotic disorders such as schizophrenia, bipolar disorder, severe behavioral problems in children, nausea, vomiting, anxiety before surgery, and intractable hiccups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorpromazine is synthesized through a multi-step process. The synthesis begins with the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, forming this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorpromazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by metal cations such as iron or cerium, concentrated acids, or through electrolysis.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases.

Major Products:

Oxidation Products: Phenols, sulfoxides, and diphenol sulfoxides.

Reduction Products: Reduced forms of this compound.

Substitution Products: Various substituted phenothiazines.

Applications De Recherche Scientifique

Medical Uses

1. Treatment of Psychotic Disorders

Chlorpromazine is primarily used to treat psychotic disorders, particularly schizophrenia. It has been shown to alleviate symptoms such as hallucinations, delusions, and disorganized thoughts. A systematic review indicated that this compound is effective in reducing relapse rates and improving overall mental health and functioning in patients with schizophrenia compared to placebo .

2. Bipolar Disorder

The medication is also prescribed for the manic phase of bipolar disorder. Its efficacy in stabilizing mood swings has made it a valuable tool in psychiatric care .

3. Other Psychiatric Conditions

this compound is utilized for various other conditions, including severe behavioral problems in children, acute agitation, and psychotic aggression. It has also been employed in managing anxiety disorders and severe nausea/emesis .

Antiviral Properties

Recent research has highlighted this compound's potential antiviral effects, particularly against coronaviruses such as SARS-CoV-2. Studies suggest that this compound may inhibit viral replication through mechanisms involving clathrin-mediated endocytosis, which is crucial for viral entry into host cells . Its immunomodulatory effects include reducing pro-inflammatory cytokines while enhancing anti-inflammatory responses, making it a candidate for further investigation in viral infections .

Case Studies

1. This compound and Deep Venous Thrombosis

A case report documented a patient treated with this compound who developed pulmonary embolism following administration for acute mania. The patient exhibited severe agitation and required extensive treatment with this compound before complications arose. This case underscores the need for careful monitoring of side effects associated with this compound use .

2. Overdose Cases

A series of cases reported central nervous system depression as a common effect of this compound overdose, highlighting the importance of dose management and awareness of potential toxicity in clinical settings .

Comparative Effectiveness

A comparative analysis of this compound against other antipsychotics revealed that while it remains a benchmark treatment due to its cost-effectiveness, newer medications like haloperidol and quetiapine may offer improved efficacy with fewer side effects .

| Medication | Effectiveness (vs this compound) | Side Effects |

|---|---|---|

| Haloperidol | 12-16% more effective | Extrapyramidal symptoms |

| Quetiapine | Similar effectiveness | Weight gain, sedation |

| Aripiprazole | Similar effectiveness | Lower risk of sedation |

Mécanisme D'action

Chlorpromazine belongs to the phenothiazine class of antipsychotics, which includes compounds like promazine, triflupromazine, and trifluoperazine. Compared to these compounds, this compound is considered the standard due to its broad spectrum of activity and effectiveness in treating various psychotic conditions .

Comparaison Avec Des Composés Similaires

- Promazine

- Triflupromazine

- Trifluoperazine

- Haloperidol

- Fluphenazine

Chlorpromazine’s uniqueness lies in its extensive use and historical significance as the first antipsychotic medication introduced into clinical practice .

Activité Biologique

Chlorpromazine (CPZ) is a phenothiazine derivative that has been widely used since its introduction in the 1950s as an antipsychotic medication. Beyond its primary use in treating schizophrenia and other psychiatric disorders, CPZ has garnered attention for its diverse biological activities, particularly its potential anticancer properties and various mechanisms of action. This article delves into the multifaceted biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits a complex pharmacological profile, acting on multiple neurotransmitter systems and cellular pathways. Its primary mechanisms include:

- Dopaminergic Receptor Antagonism : CPZ blocks dopaminergic receptors (D1, D2, D3, D4), which is essential for its antipsychotic effects. This action helps alleviate symptoms of schizophrenia such as hallucinations and delusions .

- Serotonergic Receptor Interaction : It also antagonizes serotonergic receptors (5-HT1 and 5-HT2), contributing to its anxiolytic and antidepressant properties while mitigating some extrapyramidal side effects .

- Histaminergic and Adrenergic Activity : CPZ has strong antiadrenergic effects and weaker anticholinergic activity, influencing sedation and blood pressure regulation .

| Mechanism | Target Receptors | Biological Effects |

|---|---|---|

| Dopaminergic Antagonism | D1, D2, D3, D4 | Reduces psychotic symptoms |

| Serotonergic Antagonism | 5-HT1, 5-HT2 | Anxiolytic effects; reduces aggression |

| Histaminergic Activity | H1 | Sedation; antiemetic effects |

| Adrenergic Activity | Alpha1/Alpha2 | Lowers blood pressure; reflex tachycardia |

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that CPZ inhibits cancer cell proliferation through various mechanisms:

- Inhibition of DNA Synthesis : CPZ has been shown to inhibit DNA synthesis in several cancer cell lines, including leukemic cells and oral cancer cells. This inhibition occurs at clinically relevant doses (1–40 μM) with minimal cytotoxicity to non-cancerous cells .

- Induction of Apoptosis : In leukemic cells, CPZ causes DNA fragmentation, indicating its ability to induce apoptosis through pathways involving Akt/mTOR signaling .

- Targeting Oncogenic Pathways : CPZ affects key proteins involved in cancer progression such as p53 and Ras protein, leading to decreased cell viability and proliferation in various cancers .

Case Study: this compound in Cancer Treatment

A notable case study examined the effects of this compound on patients with advanced cancer. In this observational study, patients receiving CPZ showed improved quality of life metrics compared to those not receiving the drug. However, further clinical trials are necessary to establish definitive efficacy in cancer treatment settings .

Table 2: Effects of this compound on Cancer Cells

| Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Leukemia | ~20 | Inhibition of DNA synthesis; apoptosis |

| Oral Cancer | ~20 | Modulation of Akt/mTOR signaling |

| Meth A Sarcoma | Not specified | Direct inhibition of DNA synthesis enzymes |

Clinical Observations and Efficacy

A multicenter observational study assessed the impact of this compound on hospitalized COVID-19 patients. The study found no significant reduction in mortality associated with CPZ use. However, it noted potential antiviral effects against coronaviruses through inhibition of clathrin-mediated endocytosis . This suggests that while this compound may not be effective in reducing mortality rates in severe cases, it could still play a role in managing viral infections.

Table 3: Observational Study Results on this compound Use in COVID-19

| Parameter | This compound Group (n=55) | Control Group (n=14,285) |

|---|---|---|

| Mortality Rate | 23.6% | 9.0% |

| Hazard Ratio (HR) | 2.01 (95% CI: 0.75–5.40) | - |

Propriétés

IUPAC Name |

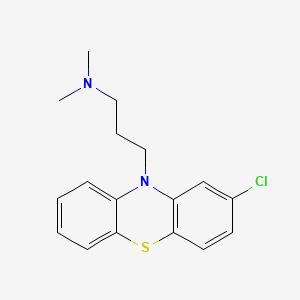

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEIMTDSQAKGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022808 | |

| Record name | Chlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chlorpromazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). Additionally, Chlorpromazine is a weak presynaptic inhibitor of Dopamine reuptake, which may lead to (mild) antidepressive and antiparkinsonian effects. This action could also account for psychomotor agitation and amplification of psychosis (very rarely noted in clinical use)., The principal pharmacologic effects of chlorpromazine are similar to those of other propylamino derivatives of phenothiazine. Chlorpromazine has strong anticholinergic and sedative effects and moderate extrapyramidal effects. Chlorpromazine has strong antiemetic and adrenergic blocking activity and weak ganglionic blocking, antihistaminic, and antiserotonergic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Chlorpromazine (19 total), please visit the HSDB record page. | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, White, crystalline solid | |

CAS No. |

34468-21-8, 50-53-3 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34468-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine cation radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034468218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42B7VYA4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177-178, About 60 °C, < 25 °C | |

| Record name | Chlorpromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpromazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chlorpromazine exerts its effects primarily through antagonism of α-adrenergic receptors and calcium antagonism. [] This dual mechanism contributes to its vasorelaxing properties. []

A: this compound can inhibit calcium influx into cells, which is particularly relevant in excitable tissues like muscles and neurons. [] This inhibition of calcium influx can lead to decreased muscle contraction and reduced neuronal excitability. [, ]

A: Research suggests that this compound can influence the levels of various neurotransmitters in the brain, including dopamine, serotonin, and their metabolites, in a strain-dependent manner in mice. [, ]

ANone: The molecular formula of this compound hydrochloride is C17H19ClN2S·HCl, and its molecular weight is 355.33 g/mol.

A: Yes, this compound exhibits strong interactions with lipid bilayers of various compositions, leading to increased membrane permeability. [] This property might contribute to its ability to enhance the cytotoxic effect of other drugs like Tamoxifen. []

ANone: Based on the provided research papers, there is no evidence to suggest that this compound possesses catalytic properties or is used in catalytic applications.

A: Comparing this compound with its non-chlorinated analog, promazine, reveals that the chlorine atom contributes to this compound's higher potency in accelerating state 4 respiration in isolated rat liver mitochondria. [] This difference suggests the chlorine atom plays a role in this compound's interaction with mitochondrial membranes.

ANone: The provided research papers do not offer specific details on this compound's stability under various conditions or formulation strategies to enhance its properties.

A: Studies in rats revealed that 40-50% of a this compound dose is excreted in urine and an equivalent amount in feces. [] The main excretion products identified include this compound itself, this compound sulfoxide, and its secondary and primary amine metabolites. []

A: Research indicates that plasma disappearance rates of this compound are similar in patients with compensated cirrhosis and healthy individuals, suggesting no significant impairment of hepatic metabolism in this patient population. []

A: High-protein meals can decrease the peak plasma concentration (ρmax), area under the curve from 0 to t (AUC0→t), and AUC from 0 to infinity (AUC0→∞) of this compound. []

A: In vitro studies demonstrate that this compound acts synergistically with Tamoxifen to reduce cell growth and metabolic activity in both Tamoxifen-sensitive (MCF-7) and Tamoxifen-resistant breast cancer cell lines. []

A: Pretreatment with this compound (20 mg/kg) 30 minutes before inducing ischemia in a rat model significantly protected against ischemic liver cell death, likely due to its ability to reduce calcium overload in liver cells and improve ATP regeneration. []

ANone: Addressing toxicology and safety is outside the scope of this scientific Q&A. For such information, please refer to the prescribing information and relevant safety databases.

A: Several methods are available for this compound quantification, including: * Gas-liquid chromatography (GLC): Offers high sensitivity for measuring this compound in plasma. [] * High-performance liquid chromatography (HPLC): A versatile technique used for simultaneous determination of this compound and other drugs in biological samples. [, ] * Spectrophotometry: A simple and rapid method for this compound determination in raw material powder based on its oxidation with sodium periodate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.